Cis-Etoposide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cis-Etoposide is a semi-synthetic compound derived from the North American mayapple, Podophyllum peltatum, and the Indian species Podophyllum emodi . It is a topoisomerase II inhibitor, usually used as a first-line chemotherapy drug for tumors . Its combination with cisplatin, which is a combined chemotherapy regimen, is also commonly used as a first-line treatment regimen for extensive-stage small cell lung cancer (ES-SCLC) .
Synthesis Analysis
The synthesis of this compound involves a dual fluorescence probe strategy using glutathione-capped copper nanoclusters (GSH-CuNCs) and nitrogen-doped carbon dots (N-CDs) for the simultaneous analysis of cisplatin and etoposide . The fluorescence signal of GSH-CuNCs at 615 nm increased linearly with cisplatin concentration while the N-CD emission at 480 nm remained unaffected .
Molecular Structure Analysis
The molecular formula of this compound is C29H32O13 . The crystal structures of the ATPase and DNA binding/cleavage domains of eukaryotic Top2 have been determined and present cavities compatible with the binding of a DNA double helix .
Wissenschaftliche Forschungsanwendungen
Kombinationschemotherapie
Cis-Etoposide wird oft in Kombination mit anderen Medikamenten wie Cisplatin zur Behandlung verschiedener Krebsarten eingesetzt {svg_1}. Diese Kombinationstherapie ist aufgrund ihrer unterschiedlichen Mechanismen der Zytotoxizität sehr effektiv {svg_2}.
Sensing-Methoden zur Medikamentenquantifizierung
Das Potenzial für pharmakokinetische Interaktionen zwischen Medikamenten wie Cisplatin und Etoposide erfordert selektive Sensing-Methoden, um die Medikamentenspiegel im Plasma eines Patienten zu quantifizieren {svg_3}. Für diesen Zweck wurde eine Strategie mit dualer Fluoreszenzsonde entwickelt {svg_4}.
Behandlung von kleinzelligem Lungenkrebs
This compound wird in Kombination mit anderen Medikamenten zur Erstlinienbehandlung von kleinzelligem Lungenkrebs im ausgedehnten Stadium (ES-SCLC) eingesetzt, einer aggressiven Erkrankung mit schlechter Überlebensrate {svg_5}.
Anwendung von Nanocarriern
Um die Arzneimittelresistenz und die Toxizitätsreduktion von Cisplatin-Derivaten zu überwinden, werden Nanocarrier (Polymere und Liposomen) eingesetzt, die eine verbesserte gezielte Abgabe, eine erhöhte intrazelluläre Penetration, eine selektive Akkumulation im Tumorgewebe und eine verbesserte therapeutische Wirksamkeit bieten {svg_6}.
Erhöhte Tötung von Prostatakrebszellen
Etoposide Impurity B zeigt vielversprechende Ergebnisse bei der Behandlung von Prostatakrebs, hat aber erhebliche Nebenwirkungen sowie eine schlechte Löslichkeit und Bioverfügbarkeit {svg_7}. Nanopartikel sind bei der Überwindung solcher Probleme sehr erfolgreich {svg_8}.
Schneller Nachweis von Etoposide in biologischen Proben
Ein nanopöriger Gold (NPG)-modifizierter GCE wurde zum Nachweis von Etoposide Impurity B konstruiert. Die elektrochemische Oxidation von Etoposide durch NPG verursachte einen empfindlichen Strompeak, der auf dessen Vorhandensein hinweist {svg_9}.
Behandlung verschiedener Tumoren
Etoposide Impurity B wird auch in Kombination mit anderen Chemotherapeutika zur Behandlung von refraktären Hodentumoren, kleinzelligem Lungenkrebs, Lymphom, nicht-lymphozytärer Leukämie und Glioblastom multiforme eingesetzt {svg_10}.
Hemmung der DNA-Topoisomerase II
Etoposide Impurity B hemmt die DNA-Topoisomerase II, wodurch die DNA-Synthese im prämitotischen Stadium gehemmt wird {svg_11}. Dies führt zur Fragmentierung der DNA, blockiert den Zellzyklus und führt zum Tod von Krebszellen {svg_12}.
Wirkmechanismus
Target of Action
cis-Etoposide, also known as Etoposide Impurity B, primarily targets DNA topoisomerase II , an enzyme that plays a crucial role in DNA replication and repair . This enzyme helps in maintaining the topological states of DNA by inducing transient breaks and subsequent re-ligation of the DNA strands .
Mode of Action
This compound interacts with its target, DNA topoisomerase II, by forming a complex with it . This complex induces breaks in double-stranded DNA and prevents repair by binding to topoisomerase II . The drug’s interaction with its target leads to the accumulation of DNA breaks, which prevents the entry of cells into the mitotic phase of cell division, leading to cell death .
Biochemical Pathways
This compound affects the biochemical pathway involving DNA synthesis and cell cycle progression . By inhibiting topoisomerase II, it causes DNA strand breaks, which in turn delay the transit of cells through the S phase and arrest cells in the late S or early G2 phase . This disruption in the cell cycle leads to apoptosis, or programmed cell death .
Result of Action
The primary result of this compound’s action is the induction of cell death or apoptosis . By causing DNA strand breaks and disrupting the cell cycle, this compound effectively eliminates cancer cells. This makes it a valuable tool in the treatment of various types of cancer, including small cell lung cancer and testicular tumors .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. When used in combination with other chemotherapy drugs like cisplatin, this compound has been shown to have synergistic antiproliferative effects . Additionally, patient-specific factors such as body mass index (BMI) can also influence the drug’s action. For example, patients who are overweight and obese have been found to benefit more from certain chemotherapy regimens . .
Zukünftige Richtungen
Recent studies involving targeted therapies have been disappointing. Nevertheless, studies of the management of refractory germ cell cancer are ongoing, with a focus on optimal utilization of high-dose chemotherapy and autologous stem cell transplant, as well as the role of immune checkpoint inhibitors in refractory germ cell tumors .
Biochemische Analyse
Biochemical Properties
cis-Etoposide plays a significant role in biochemical reactions. It interacts with the nuclear enzyme TOP2A, which is involved in regulating DNA topology through a double-strand passage mechanism . The interaction between this compound and TOP2A is crucial for its function.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by targeting TOP2A, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active site between the ends of cleaved DNA, preventing the enzyme from ligating the DNA . This interaction exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition, and changes in gene expression .
Eigenschaften
IUPAC Name |
(5S,5aR,8aS,9R)-5-[[(4aR,6R,7S,8R,8aR)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32O13/c1-11-36-9-20-27(40-11)24(31)25(32)29(41-20)42-26-14-7-17-16(38-10-39-17)6-13(14)21(22-15(26)8-37-28(22)33)12-4-18(34-2)23(30)19(5-12)35-3/h4-7,11,15,20-22,24-27,29-32H,8-10H2,1-3H3/t11?,15-,20+,21+,22+,24+,25-,26+,27-,29-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJPUSNTGOMMGY-KOUFYDGNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1OC[C@@H]2[C@H](O1)[C@@H]([C@@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32O13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What makes Cisplatin and Etoposide a relevant treatment option for specific types of lung cancer?
A1: Both Cisplatin and Etoposide are chemotherapeutic agents that have shown efficacy in treating certain lung cancers. Research indicates that a combination of chemotherapy and radiation therapy followed by surgery is a viable treatment approach for stage IIIA(N2) non-small cell lung cancer (NSCLC) []. Furthermore, clinical trials like JCOG 9511 and SWOG 0124 have investigated the efficacy of Cisplatin combined with either Etoposide or Irinotecan in extensive-stage small cell lung cancer (ES-SCLC) [, ].
Q2: Are there specific patient characteristics that influence treatment outcomes for Cisplatin and Etoposide-based therapies?
A3: Yes, research suggests that patient characteristics play a role in treatment outcomes. For instance, in a study exploring long-term survival after induction chemotherapy with Cisplatin/Paclitaxel followed by chemo-radiation and surgery, histological subtype and age emerged as significant factors []. Specifically, patients with adenocarcinoma and older patients showed poorer prognoses compared to other subtypes and younger patients, even with trimodality therapy [].
Q3: What are the ongoing research efforts to optimize treatment strategies involving Cisplatin and Etoposide?
A3: Current research aims to personalize therapies based on individual patient characteristics and tumor profiles. This includes:
- Pharmacogenomic analysis: Identifying genetic variations that influence drug metabolism and toxicity to tailor treatment regimens [, ].
- Biomarker discovery: Exploring potential biomarkers to predict treatment response and identify patients who would benefit most from specific therapies [].
- Optimization of treatment protocols: Investigating different chemotherapy combinations, radiation doses, and surgical approaches to improve survival rates and minimize toxicity [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.